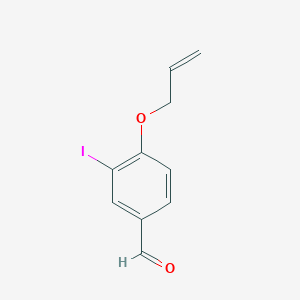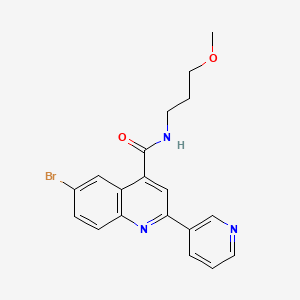
5-methyl-N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide
Overview
Description
5-methyl-N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a molecular formula of C13H9N3O2S and a molecular weight of 279.29 g/mol.
Scientific Research Applications
5-methyl-N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Furthermore, it has been studied for its potential as an antimicrobial agent, as it has been found to exhibit activity against various bacteria and fungi.
Mechanism of Action
The mechanism of action of 5-methyl-N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in cell growth, inflammation, and microbial growth. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been found to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide in lab experiments is its potential as a multi-functional compound. It has been found to exhibit anti-cancer, anti-inflammatory, and antimicrobial properties, making it a versatile compound for various research applications. Additionally, it has been found to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
However, one limitation of using this compound in lab experiments is its complex synthesis method. The multi-step process requires careful attention to detail to obtain a high yield of the desired product. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound.
Future Directions
There are many potential future directions for the study of 5-methyl-N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide. One future direction is the development of more efficient synthesis methods to obtain a higher yield of the desired product. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound.
Furthermore, the potential applications of this compound in various fields of scientific research should be explored further. For example, its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent could be studied in greater detail. Additionally, its potential as a therapeutic agent for other diseases and conditions should be investigated.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its complex synthesis method and mechanism of action require further study, but its low toxicity and multi-functional properties make it a promising therapeutic agent. Further research is needed to fully understand the potential applications and limitations of this compound.
properties
IUPAC Name |
5-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-2-3-10-9(6-8)7-11(17-10)12(16)15-13-14-4-5-18-13/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYZELMYQPDUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one](/img/structure/B4682778.png)
![3-(4-chlorophenyl)-N-(2-furylmethyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4682789.png)
![methyl 5-phenyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4682790.png)
![4-[(4-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4682807.png)


![2-{[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4682829.png)
![4-{[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4682836.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4682838.png)
![4-{[(cyclohexylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4682845.png)
![N-{[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B4682857.png)
![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-methylacetamide](/img/structure/B4682873.png)
